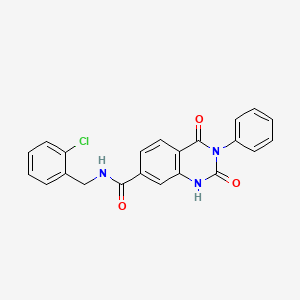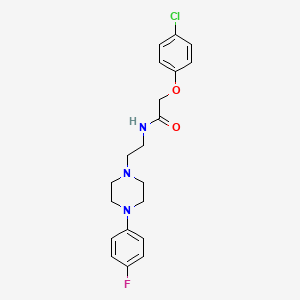
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cyclopentyl group, and an oxalamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopentyl group. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Purification techniques, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学研究应用
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and enzymes, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action. It may serve as a lead compound for drug development.
Industry: this compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用机制
The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific context of its use, such as its role in a biochemical assay or therapeutic application.
相似化合物的比较
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other piperidine derivatives, cyclopentyl-containing compounds, and oxalamide analogs.
Uniqueness: The combination of the piperidine ring, cyclopentyl group, and oxalamide moiety in this compound provides a distinct chemical profile
属性
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-22-11-8-17-15(20)16(21)18-12-13-6-9-19(10-7-13)14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYSRZEYUKYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
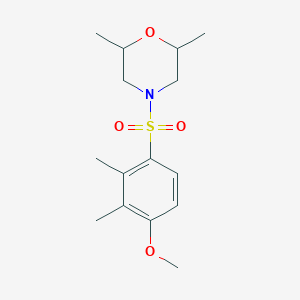
![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
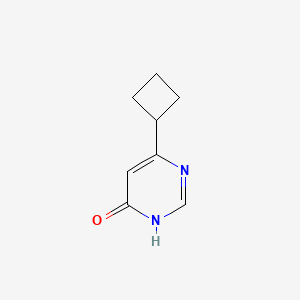
![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)
![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)
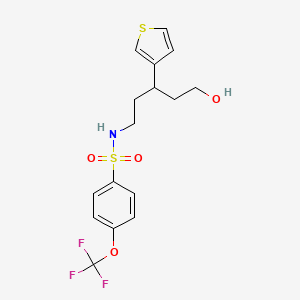
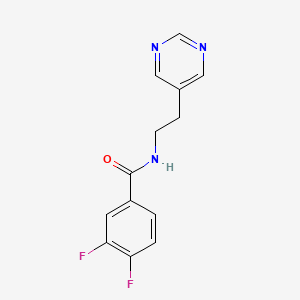

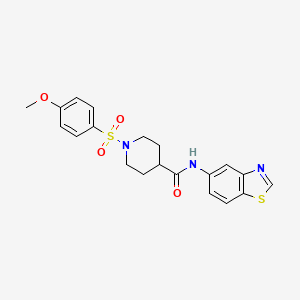
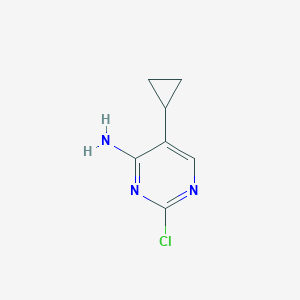
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
